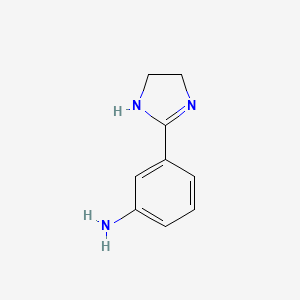

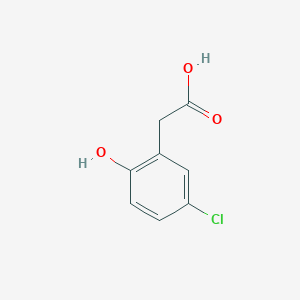

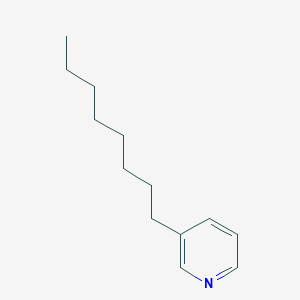

![molecular formula C20H16 B1618978 3,9-二甲基苯并[a]蒽 CAS No. 316-51-8](/img/structure/B1618978.png)

3,9-二甲基苯并[a]蒽

描述

3,9-Dimethylbenz[a]anthracene (3,9-DMBA) is an aromatic hydrocarbon that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a common environmental pollutant that is widely distributed in the environment due to its presence in petroleum products, coal tar, and cigarette smoke. 3,9-DMBA has been classified as a human carcinogen by the International Agency for Research on Cancer (IARC). It is also known to have other adverse health effects on humans and animals, such as genotoxicity and immunotoxicity.

科学研究应用

白血病研究

对 7,12-二甲基苯并[a]蒽 (DMBA) 的研究,一种与 3,9-二甲基苯并[a]蒽在结构上相关的化合物,极大地促进了白血病的研究。DMBA 已被观察到会在老鼠中引发白血病,在遗传水平上表现出与人类白血病的相似性,特别是通过 N-ras 基因突变。这使得 DMBA 成为研究化学致癌和白血病的重要工具,提供了对导致该疾病的遗传和环境因素的见解 (Sugiyama 等人,2002 年)。

乳腺肿瘤发生和化学预防

DMBA 也用于乳腺肿瘤的研究,作为研究癌症化学预防剂的模型。尽管在实验室研究中发挥着重要作用,但 DMBA 与人类乳腺癌病因学的关系仍然是一个争论的话题,促使研究更相关的环境化学物质以评估人类癌症风险和预防策略 (Ip, 2005)。

蒽醌及其生物活性

蒽醌及其衍生物,包括 3,9-二甲基苯并[a]蒽,由于其多样的化学结构和生物活性而成为研究的重点。这些化合物已在制药、染色和食品着色剂中找到应用,关于其健康影响的争论仍在继续。产生蒽醌的海洋真菌代表了新治疗药物的有希望的资源 (Fouillaud 等人,2016 年)。

水生模型中的致癌作用

对多环芳烃 (PAH)(如 DMBA)的研究表明对水生模型(如日本青鳉和孔雀鱼)具有致癌作用。这些发现支持了环境中的 PAH 可能导致野生鱼类种群中癌症的观点,证明了像 3,9-二甲基苯并[a]蒽这样的化学化合物对生态的影响 (Hawkins 等人,1990 年)。

蒽衍生物在技术和医学中的应用

对蒽衍生物(包括 3,9-二甲基苯并[a]蒽)的综述强调了它们在材料化学、光化学以及作为光学、电子和磁性器件中的组分方面的显着作用。这些化合物因其抗癌特性和在 DNA 切割中的作用而被探索,展示了它们在技术和医学中的潜力 (Mn & Pr, 2016)。

作用机制

Target of Action

3,9-Dimethylbenz[a]anthracene, similar to its close relative 7,12-Dimethylbenz[a]anthracene (DMBA), is an organ-specific laboratory carcinogen . It primarily targets the immune system, acting as an immunosuppressor . The compound has been found to affect T helper lymphocytes, apparently inhibiting interleukin 2 production . It also induces significant changes in the expression of miR-9-3 and mTORC1 genes in the spleen of female mice .

Mode of Action

The compound interacts with its targets, leading to immunosuppression and tumor initiation . The mode of action involves metabolic activation at the target organ . The compound’s cytotoxic nature and its carcinogenic properties contribute to its mode of action .

Biochemical Pathways

The biochemical pathways affected by 3,9-Dimethylbenz[a]anthracene involve the interleukin 2/interleukin 2 receptor pathway . It also affects the metabolic activity of the tumor microenvironment, as evidenced by decreased glucose and lactate dehydrogenase enzyme levels in the blood plasma and mammary tissue . The compound maintains the redox balance by inhibiting nitric oxide levels, reducing malondialdehyde (a product of lipid peroxidation), and increasing the level of antioxidant enzyme reduced glutathione .

Result of Action

The primary result of 3,9-Dimethylbenz[a]anthracene’s action is the initiation of tumors . It also leads to immunosuppression , and induces significant changes in gene expression . The compound’s action results in a decrease in NK activity , suppression of B- and T-cell mitogenesis , and alterations in the metabolic activity of the tumor microenvironment .

Action Environment

The action of 3,9-Dimethylbenz[a]anthracene can be influenced by environmental factors. It’s important to note that the compound’s effects can be observed in various organ-specific environments, such as the immune system and specific tumor microenvironments .

属性

IUPAC Name |

3,9-dimethylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-3-5-15-12-20-17(11-18(15)10-13)7-6-16-9-14(2)4-8-19(16)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPDWIZRMPUWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC4=C(C=C(C=C4)C)C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185486 | |

| Record name | Benz(a)anthracene, 3,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Dimethylbenz[a]anthracene | |

CAS RN |

316-51-8 | |

| Record name | 3,9-Dimethylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(a)anthracene, 3,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 3,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

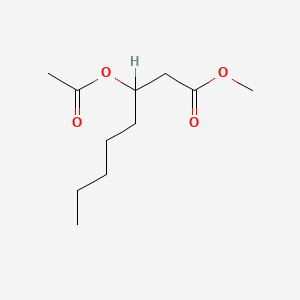

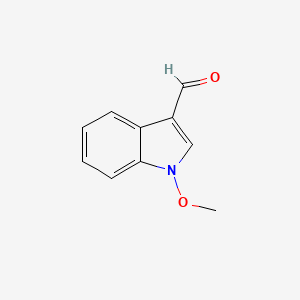

![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)

![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)